molecular formula C38H52Cl2N2O10 B586722 Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt CAS No. 186521-91-5

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt

Cat. No.: B586722
CAS No.: 186521-91-5
M. Wt: 767.738
InChI Key: KIXWAYHMXLEJNC-KONOHABSSA-N
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Preparation Methods

The synthesis of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves multiple steps, including the preparation of intermediates and the final product. The synthetic route typically starts with the preparation of the base compound, followed by hydroxylation and subsequent formation of the hemifumarate salt. The reaction conditions often involve controlled temperatures and specific reagents to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt undergoes various chemical reactions, including:

Scientific Research Applications

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Employed in studies related to neurotransmission, addiction, Alzheimer’s disease, memory, learning, and cognition.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and pain management.

    Industry: Utilized in the development of new pharmaceuticals and biochemical research tools.

Mechanism of Action

The mechanism of action of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves its interaction with specific molecular targets and pathways in the body. It primarily affects serotonin and 5-HT receptors, influencing neurotransmission and various neurological processes. The compound’s effects are mediated through its binding to these receptors, altering their activity and leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt can be compared with other similar compounds, such as:

This compound is unique due to its specific hydroxylation pattern and the formation of the hemifumarate salt, which may influence its solubility, stability, and biological activity .

Properties

CAS No.

186521-91-5

Molecular Formula

C38H52Cl2N2O10

Molecular Weight

767.738

IUPAC Name

3-[(1R)-1-amino-3-methylbutyl]-3-(4-chlorophenyl)cyclobutan-1-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/2C15H22ClNO.2C4H4O4/c2*1-10(2)7-14(17)15(8-13(18)9-15)11-3-5-12(16)6-4-11;2*5-3(6)1-2-4(7)8/h2*3-6,10,13-14,18H,7-9,17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/t2*13?,14-,15?;;/m11../s1

InChI Key

KIXWAYHMXLEJNC-KONOHABSSA-N

SMILES

CC(C)CC(C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.CC(C)CC(C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

cis-(1-Amino-3-methylbutyl)-3-(4-chlorophenyl)cyclobutanol Hemifumarate

Origin of Product

United States

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